molecular formula C18H25N3O3 B2354920 N1-(1-acetyl-1,2,3,4-tetrahydroquinolin-7-yl)-N2-isopentyloxalamide CAS No. 898465-70-8

N1-(1-acetyl-1,2,3,4-tetrahydroquinolin-7-yl)-N2-isopentyloxalamide

Cat. No.: B2354920
CAS No.: 898465-70-8
M. Wt: 331.416
InChI Key: DTDDEQCVHQZIAL-UHFFFAOYSA-N
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Description

N1-(1-Acetyl-1,2,3,4-tetrahydroquinolin-7-yl)-N2-isopentyloxalamide (CAS: 941893-81-8) is a synthetic oxalamide derivative characterized by a tetrahydroquinoline core acetylated at the 1-position and an isopentyl (3-methylbutyl) group on the oxalamide nitrogen.

Properties

IUPAC Name

N'-(1-acetyl-3,4-dihydro-2H-quinolin-7-yl)-N-(3-methylbutyl)oxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25N3O3/c1-12(2)8-9-19-17(23)18(24)20-15-7-6-14-5-4-10-21(13(3)22)16(14)11-15/h6-7,11-12H,4-5,8-10H2,1-3H3,(H,19,23)(H,20,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTDDEQCVHQZIAL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCNC(=O)C(=O)NC1=CC2=C(CCCN2C(=O)C)C=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(1-acetyl-1,2,3,4-tetrahydroquinolin-7-yl)-N2-isopentyloxalamide typically involves the condensation of 1-acetyl-1,2,3,4-tetrahydroquinoline with isopentyloxalamide under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent, such as ethylene glycol, to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to ensure the consistency and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

N1-(1-acetyl-1,2,3,4-tetrahydroquinolin-7-yl)-N2-isopentyloxalamide can undergo various chemical reactions, including:

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: This involves the replacement of one functional group with another, often facilitated by reagents like halogens or alkylating agents.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Substitution reagents: Halogens, alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated compounds.

Scientific Research Applications

N1-(1-acetyl-1,2,3,4-tetrahydroquinolin-7-yl)-N2-isopentyloxalamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Explored for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N1-(1-acetyl-1,2,3,4-tetrahydroquinolin-7-yl)-N2-isopentyloxalamide involves its interaction with specific molecular targets and pathways within biological systems. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity and influencing various biochemical processes .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogues

Key Structural Differences

The compound’s uniqueness lies in its isopentyl substituent and acetylated tetrahydroquinoline moiety, which differentiate it from analogues. Below is a comparative analysis:

Table 1: Structural Comparison of Oxalamide Derivatives
Compound Name Substituents (N1/N2) Molecular Formula Molecular Weight (g/mol) Key Features
N1-(1-Acetyl-THQ-7-yl)-N2-isopentyloxalamide (Target) N1: Acetyl-THQ; N2: Isopentyl C20H27N3O3 357.45 High lipophilicity due to branched isopentyl group; acetyl enhances stability
N1-(1-Acetyl-THQ-7-yl)-N2-ethyloxalamide N1: Acetyl-THQ; N2: Ethyl C15H19N3O3 289.33 Smaller alkyl chain reduces lipophilicity; lower molecular weight
N1-Cyclopentyl-N2-(1-isobutyryl-THQ-7-yl)oxalamide N1: Cyclopentyl; N2: Isobutyryl-THQ C20H27N3O3 357.45 Cyclopentyl increases steric bulk; isobutyryl may alter binding affinity
N1-(1-Acetyl-THQ-7-yl)-N2-(tetrahydrofuran-2-yl)methyloxalamide N1: Acetyl-THQ; N2: THF-methyl C20H25N3O4 371.44 Polar THF group enhances solubility; may improve bioavailability

Drug Development

  • Neuroinflammation: The acetyl-THQ core may modulate microglial activation, as observed in related tetrahydroquinoline derivatives .
  • Anticancer Activity : Oxalamides with branched alkyl chains (e.g., isopentyl) exhibit improved cytotoxicity in vitro, likely due to enhanced cellular uptake .

Material Science

The isopentyl group’s hydrophobicity makes the compound a candidate for polymer additives or coating agents , similar to cyclohexyl-containing analogues .

Biological Activity

N1-(1-acetyl-1,2,3,4-tetrahydroquinolin-7-yl)-N2-isopentyloxalamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a tetrahydroquinoline core, which is known for various biological activities. Its structure can be represented as follows:

Property Details
IUPAC Name This compound
Molecular Formula C₁₈H₂₃N₃O₃
Molecular Weight 365.4 g/mol
CAS Number 898466-33-6

Anticancer Properties

Research indicates that tetrahydroquinoline derivatives exhibit significant anticancer properties. For instance, compounds with similar structures have been shown to inhibit the proliferation of cancer cells by modulating key signaling pathways such as the PI3K/AKT pathway. This pathway is crucial for cell survival and proliferation, suggesting that this compound may also possess similar anticancer effects.

Neuroprotective Effects

The neuroprotective potential of tetrahydroquinoline derivatives has been explored in various studies. For example, certain analogs have demonstrated the ability to protect neuronal cells from oxidative stress and apoptosis. This suggests that this compound could be beneficial in treating neurodegenerative diseases such as Parkinson's disease .

The mechanism of action of this compound likely involves interaction with specific molecular targets within biological systems:

  • Enzyme Inhibition: The compound may inhibit enzymes involved in cancer progression or neurodegeneration.
  • Receptor Modulation: It could modulate receptor activity that regulates cell survival and apoptosis.

These interactions can lead to altered cellular responses and potentially therapeutic effects in various diseases.

Case Studies and Research Findings

A study focusing on the synthesis and evaluation of similar compounds highlighted their potential in treating autoimmune diseases by modulating immune responses through RORγt inhibition. Although this study did not directly test this compound, it underscores the relevance of its structural class in developing therapeutics for complex diseases .

Another investigation into the neuroprotective capabilities of related compounds found that certain derivatives could significantly reduce neuronal cell death in vitro. This reinforces the hypothesis that this compound may also confer neuroprotective benefits .

Summary of Biological Activities

Activity Evidence
Anticancer Modulates PI3K/AKT pathway; inhibits cell proliferation
Neuroprotective Protects against oxidative stress; potential in neurodegenerative disease treatment

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